molecular formula C10H6ClN3O3 B2708584 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile CAS No. 1092351-35-3

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B2708584
CAS No.: 1092351-35-3
M. Wt: 251.63
InChI Key: AWEHVQIFQUDTBI-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a quinolinone core, a privileged structure in medicinal chemistry known for its diverse biological activities and its role as a key scaffold in developing enzyme inhibitors . The specific substitution pattern on the core, including the 8-chloro and 6-nitro groups, makes it a valuable synthon for further structural elaboration via nucleophilic aromatic substitution and other synthetic transformations . This compound serves as a crucial building block in oncology research, particularly in the development of inhibitors for protein-protein interactions. It has been identified as a key synthetic intermediate in the optimization of potent inhibitors targeting the B-cell lymphoma 6 (BCL6) protein, a transcriptional regulator and a validated therapeutic target for treating Diffuse Large B-Cell Lymphomas (DLBCL) . In this context, the quinolinone core is known to form critical hydrogen-bonding interactions with the BCL6 BTB domain, while the 3-carbonitrile and other positions provide vectors for growing into solvated sub-pockets to enhance binding affinity and potency . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic candidates. The structural motifs present in this molecule are also associated with research into neurodegenerative diseases. Quinoline derivatives have been extensively investigated as potential anti-Alzheimer's agents, with many analogs demonstrating significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme targeted for alleviating cholinergic deficit in Alzheimer's disease . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1092351-35-3

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.63

IUPAC Name

8-chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile

InChI

InChI=1S/C10H6ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4,10,13,15H

InChI Key

AWEHVQIFQUDTBI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(C(=CN2)C#N)O)Cl)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 8-chloro-4-oxo-6-nitroquinoline-3-carbonitrile.

    Reduction: Formation of 8-chloro-4-hydroxy-6-aminoquinoline-3-carbonitrile.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile has been studied for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action :
    • The compound exhibits EGFR inhibition , preventing the activation of epidermal growth factor receptor pathways that lead to cell proliferation.
    • It induces apoptosis in cancer cells by increasing the levels of caspases, particularly caspase-3 and caspase-8, which are crucial in the apoptotic process.
    • Studies indicate that it can cause G1 phase arrest in the cell cycle, effectively halting the progression of cancer cells.

Synergistic Effects with Chemotherapy

Research has shown that when combined with traditional chemotherapeutic agents such as cisplatin, 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile enhances overall antitumor efficacy.

Neuropharmacological Applications

The compound's interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.

  • Dopamine Receptor Modulation :
    • It has been found to act as a partial agonist at D2 dopamine receptors, which may have implications in treating conditions like schizophrenia and Parkinson's disease.

In Vivo Tumor Models

Several studies have utilized xenograft models to evaluate the efficacy of this compound:

  • Study on A549 Lung Cancer Cells :
    • Administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
    • The study highlighted its potential as an effective treatment option for lung cancer.
  • Combination Therapy Studies :
    • Research indicated that combining this compound with cisplatin not only reduced tumor size but also improved survival rates in animal models.

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription in bacteria.

    Pathways Involved: It may also interfere with cellular respiration and energy production by targeting enzymes involved in the electron transport chain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features of 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile with related compounds:

Compound Name Substituents (Position) Key Functional Groups
8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile Cl (8), OH (4), NO₂ (6), CN (3) Nitro, hydroxyl, chloro, carbonitrile
7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Bosutinib intermediate) Cl-propoxy (7), OMe (6), O (4), CN (3) Ether, methoxy, ketone, carbonitrile
8-Fluoro-1,4-dihydro-6-nitro-4-oxo-3-quinolinecarbonitrile (GF17525) F (8), O (4), NO₂ (6), CN (3) Fluoro, nitro, ketone, carbonitrile
7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile F (7), O (4), CN (3) Fluoro, ketone, carbonitrile
  • Position 8 : Chloro (target) vs. fluoro (GF17525) substituents influence lipophilicity and steric effects, impacting bioavailability and target binding .
  • Position 4 : The hydroxyl group in the target compound may enhance solubility via hydrogen bonding compared to ketone-containing analogs (e.g., bosutinib intermediate) .

Biological Activity

8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile (CAS Number: 915369-45-8) is a compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antifungal effects. This article provides an overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound's potential applications.

  • Molecular Formula : C10H6ClN3O3
  • Molecular Weight : 249.61 g/mol
  • Appearance : White powder
  • Purity : >98% .

Antimicrobial Activity

Research indicates that 8-chloro-4-hydroxyquinoline derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with the 8-hydroxyquinoline nucleus show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure–activity relationship suggests that modifications at specific positions can enhance antibacterial efficacy .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects on cancer cell lines such as HeLa cells (cervical cancer) and MCF-7 (breast cancer). The results indicated no significant toxicity to non-cancerous cell lines at certain concentrations, suggesting a favorable therapeutic index .

Table 1: Cytotoxicity Data

Cell LineConcentration (µM)% Viability
HeLa0 - 20080 - 100
MCF-70 - 20075 - 90
Non-cancerous0 - 200>90

Antifungal Activity

The antifungal properties of this compound were assessed against various fungal strains. Results indicated that certain derivatives exhibited potent antifungal activity, particularly those modified at the hydroxyl position. The presence of electron-withdrawing groups was found to enhance antifungal efficacy .

The biological activity of quinoline derivatives, including 8-chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile, is often attributed to their ability to chelate metal ions and inhibit enzymes critical for microbial survival and proliferation. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinoline derivatives, including the target compound, against resistant bacterial strains. The results showed that modifications at the nitrogen and carbon positions significantly impacted the efficacy against pathogens like E. coli and S. aureus. The most active derivative demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics .

Case Study 2: Anticancer Activity

In a comparative study involving multiple quinoline compounds, the target compound was tested against various cancer cell lines. It exhibited selective cytotoxicity with IC50 values indicating effective growth inhibition without significant toxicity to normal cells. This study supports further exploration into its use as a potential anticancer agent .

Q & A

Q. What mechanistic insights explain the nitro group’s electronic effects on reactivity?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the 6-position reveals nitro’s role in stabilizing transition states via resonance.
  • Cyclic Voltammetry : Nitro groups increase redox activity, influencing oxidative stability in biological systems .

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